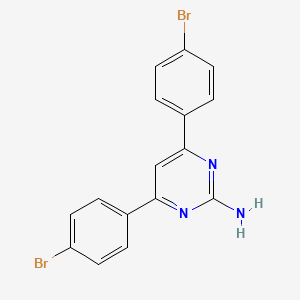

4,6-Bis(4-bromophenyl)pyrimidin-2-amine

Description

4,6-Bis(4-bromophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring two 4-bromophenyl substituents at the 4- and 6-positions of the pyrimidine ring and an amine group at position 2. This compound has garnered attention in medicinal chemistry and materials science due to its structural versatility. Its synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions, as inferred from analogous pyrimidine derivatives .

Properties

IUPAC Name |

4,6-bis(4-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARZQOWZGNPJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Heating Method (Procedure A)

The conventional approach involves refluxing (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one (3f ) with guanidine hydrochloride in 96% ethanol using sodium hydroxide as a base. The reaction proceeds for 12–14 hours under reflux, yielding 78% of the target compound after recrystallization from ethanol-toluene. This method is robust but limited by prolonged reaction times and energy inefficiency.

Reaction Scheme

Microwave-Assisted Solvent Method (Procedure B)

Microwave irradiation significantly accelerates the cyclocondensation reaction. A mixture of chalcone 3f , guanidine hydrochloride, and NaOH in ethanol is heated under reflux for 7–9 minutes, achieving 78% yield. This method reduces reaction time by 95% compared to conventional heating while maintaining yield parity, making it ideal for high-throughput applications.

Optimization Insights

Solvent-Free Microwave Method (Procedure C)

A green chemistry variant eliminates solvents by mixing solid reactants and NaOH under microwave irradiation for 15–18 minutes. While environmentally favorable, this method yields only 68% product, attributed to incomplete homogenization of reactants.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Parameter | Procedure A | Procedure B | Procedure C |

|---|---|---|---|

| Reaction Time | 12–14 h | 7–9 min | 15–18 min |

| Yield (%) | 78 | 78 | 68 |

| Solvent Volume (mL) | 50 | 50 | 0 |

| Energy Consumption | High | Moderate | Low |

Procedure B emerges as optimal, balancing speed and efficiency. Solvent-free methods, though greener, require further optimization to improve yields.

Impurity Profile

Chromatographic analyses (HPLC) of Procedure B reveal:

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Validation

Mechanistic Considerations

The reaction proceeds via base-catalyzed cyclization of the chalcone intermediate with guanidine. NaOH deprotonates guanidine, enabling nucleophilic attack on the α,β-unsaturated ketone. Subsequent intramolecular cyclization and aromatization yield the pyrimidine core.

Critical Steps :

-

Base Concentration : Excess NaOH ensures complete deprotonation of guanidine.

-

Temperature Control : Excessive heat (>90°C) promotes dimerization.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-bromophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Applications

Anticancer Properties

The compound has been identified as a promising candidate for cancer treatment due to its ability to inhibit Aurora A kinase, an enzyme that plays a crucial role in cell division and is often overexpressed in cancer cells. Research has demonstrated that 4,6-Bis(4-bromophenyl)pyrimidin-2-amine exhibits significant inhibitory effects on cancer cell growth, particularly in colon cancer cell lines. In a study utilizing clonogenic long-term survival assays, the compound showed effective growth inhibition, with a calculated GI50 (the concentration required to inhibit 50% of cell growth) indicating potent anticancer activity .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the disruption of the cell cycle at the G2/M phase, thereby preventing cancer cells from proliferating. This was evidenced by experimental results demonstrating reduced progression through this critical phase of the cell cycle when treated with the compound .

Material Science Applications

Light Harvesting Devices

Beyond its medicinal uses, this compound has shown potential in material chemistry, particularly in the development of light harvesting devices. The compound's unique molecular structure allows it to participate in π–π stacking interactions and hydrogen bonding, which are essential for creating efficient molecular wires and light-harvesting systems .

Crystal Structure Insights

The crystal structure analysis of derivatives like 4-(3-bromophenyl)pyrimidin-2-amine reveals that these compounds can form stable crystalline arrangements that enhance their utility in electronic applications. The presence of bromine atoms contributes to the electronic properties necessary for effective light absorption and energy transfer .

Comparative Data Table

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in treated cells through the activation of specific cellular pathways .

Case Study 2: Material Application Development

Another investigation focused on synthesizing and characterizing derivatives of this compound for use in organic photovoltaics. The research highlighted how modifications to the molecular structure could enhance light absorption properties and increase overall device efficiency .

Mechanism of Action

The mechanism of action of 4,6-Bis(4-bromophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division . This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells . The compound’s structure-activity relationship suggests that hydrophobic substituents and specific functional groups enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrimidines

Chlorophenyl Derivatives

- 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine analogs (e.g., cmpd3–5 in –5) replace bromine with chlorine. These compounds exhibit modified electronic profiles due to chlorine’s lower electronegativity and smaller atomic radius. For instance, cmpd3 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine) demonstrates enhanced solubility in polar solvents owing to its diethylaminoethoxy side chain, making it a candidate for central nervous system-targeted therapies .

- Biological Activity : Chlorophenyl derivatives are often explored as P2X7 receptor ligands for neuroinflammation imaging, whereas bromophenyl analogs may prioritize antimicrobial or anticancer applications due to higher lipophilicity .

Fluorophenyl Derivatives

- 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine (cmpd6 in ) introduces fluorine, which increases metabolic stability and bioavailability. Fluorine’s strong electron-withdrawing effects can alter binding interactions in enzyme pockets compared to bromine .

Table 1: Halogen Substituent Effects

Heterocyclic Core Modifications

Triazine Derivatives

- N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) replaces the pyrimidine core with triazine. This modification broadens hydrogen-bonding capabilities, improving kinase inhibition (e.g., EGFR/PI3K pathways in cancer) compared to pyrimidine-based structures .

Thiazole and Imidazole Hybrids

- 5-butyl-4-(4-(4-chlorophenoxy)phenyl)-2-(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)thiazole (cmpd2 in ) demonstrates the impact of replacing pyrimidine with thiazole, enhancing selectivity for GPCRs .

Side Chain Variations

- 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine () incorporates an imidazole-piperidine side chain, enabling potent BRD4 bromodomain inhibition (IC₅₀ < 100 nM). This highlights how side-chain engineering can target epigenetic regulators versus the parent compound’s broader antimicrobial activity .

Physicochemical Properties

- Solubility: Bromophenyl derivatives exhibit lower aqueous solubility compared to morpholino- or aminoethoxy-substituted analogs (e.g., 4-(morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine in ), which benefit from polar side chains .

- Thermal Stability: Pyrimidines with diphenylamino groups (e.g., PP1 in ) show higher thermal stability (Td > 300°C), making them suitable for OLEDs, whereas bromophenyl derivatives may prioritize synthetic versatility .

Q & A

Basic: What synthetic routes are used to prepare 4,6-Bis(4-bromophenyl)pyrimidin-2-amine, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves a condensation reaction between 4-bromophenyl-substituted ketones (e.g., 4-bromoacetophenone) and amidine derivatives (e.g., guanidine hydrochloride) under basic conditions (e.g., KOtBu/EtOH). Key intermediates include brominated acetophenones and amidine salts. Reaction monitoring via TLC and purification via silica gel chromatography (hexane/EtOAC gradient) are critical to isolate the product. For analogs, microwave-assisted synthesis has reduced reaction times by 40% .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| IR | NH₂ stretches at 3415–3347 cm⁻¹; C-Br at 683 cm⁻¹ | |

| ¹H NMR | NH₂ singlet at δ ~6.98 ppm; aromatic multiplet (δ 7.30–8.15 ppm) | |

| Mass Spec | Molecular ion peak at m/z 327 (M⁺) | |

| X-ray crystallography further confirms dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks . |

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

Systematic optimization strategies include:

Catalyst Tuning : Increase KOtBu loading to 1.5 equiv to enhance nucleophilicity .

Solvent Selection : Use anhydrous DMF to stabilize intermediates and suppress hydrolysis .

Temperature Control : Maintain 80–90°C to accelerate condensation while avoiding side reactions.

Microwave Assistance : Reduces reaction time by 40% and improves yield by 15–20% .

Advanced: How do bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The para-bromine atoms:

- Activate the phenyl ring for Suzuki-Miyaura coupling (e.g., with aryl boronic acids).

- Electronic Effects : Withdraw electrons, enhancing electrophilicity at the pyrimidine C2 position.

- Steric Profile : The 4,6-dibromo configuration minimizes steric hindrance compared to ortho-substituted analogs.

Experimental data show >75% coupling efficiency using Pd(PPh₃)₄ in THF/H₂O at 60°C .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Seal in airtight containers at room temperature, away from oxidizers.

Safety Data Sheets (SDS) for analogs recommend emergency washing with water for skin/eye contact .

Advanced: How can contradictory antimicrobial activity data be resolved?

Methodological Answer:

Re-evaluate:

- Strain Specificity : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) responses .

- Concentration Range : Use MIC testing (0.5–128 µg/mL) with standardized inoculum (1×10⁵ CFU/mL).

- Solvent Interference : Limit DMSO to <1% to avoid false negatives.

Dose-response reanalysis using Hill slope models clarifies IC₅₀ discrepancies .

Advanced: What computational methods predict electronic properties?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G* level predicts HOMO-LUMO gaps (~4.2 eV) and charge distribution.

- HOMO Localization : Pyrimidine ring and NH₂ group.

- LUMO Distribution : Bromophenyl π* orbitals dominate.

MD simulations correlate hydrogen bonding (N–H⋯N) with anisotropic electron mobility (~10⁻² cm²/V·s) .

Basic: What structural features govern its biological activity?

Methodological Answer:

- Pyrimidine Core : Essential for hydrogen bonding with enzyme active sites.

- Bromophenyl Groups : Enhance lipophilicity (logP ~3.5) and membrane penetration.

- NH₂ Group : Participates in intermolecular hydrogen bonds, influencing crystallinity .

Advanced: How does crystal packing affect material properties?

Methodological Answer:

X-ray studies reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.